molecular formula C15H16N2O2 B5713147 N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B5713147
M. Wt: 256.30 g/mol
InChI Key: HUGCBUVROHRBKU-UHFFFAOYSA-N
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Description

N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide: is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a benzyl group, two methyl groups, an oxo group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of Methyl Groups: Methyl groups can be added through alkylation reactions using methyl iodide or similar reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving an amine and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Benzyl halides or other suitable electrophiles in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine:

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry:

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Manufacturing: Application in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

    N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.

    N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.

Uniqueness: N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-8-13(15(19)17-11(10)2)14(18)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGCBUVROHRBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C(=C1)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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